molecular formula C11H17Cl2NS B1442638 ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride CAS No. 1332530-29-6

([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride

Cat. No.: B1442638
CAS No.: 1332530-29-6
M. Wt: 266.2 g/mol
InChI Key: WTNRNVYFSNPYPA-UHFFFAOYSA-N
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Description

([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride: is a chemical compound that belongs to the class of primary amines It features a cyclohexyl group substituted with a 5-chloro-2-thienyl moiety and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine sites.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to investigate cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases and conditions, particularly those involving the central nervous system.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

  • ([1-(5-Bromo-2-thienyl)cyclohexyl]methyl)amine hydrochloride
  • ([1-(5-Methyl-2-thienyl)cyclohexyl]methyl)amine hydrochloride
  • ([1-(5-Fluoro-2-thienyl)cyclohexyl]methyl)amine hydrochloride

Comparison: Compared to its analogs, ([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride exhibits unique properties due to the presence of the chloro substituent. This can influence its reactivity, stability, and biological activity. The chloro group can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNS.ClH/c12-10-5-4-9(14-10)11(8-13)6-2-1-3-7-11;/h4-5H,1-3,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNRNVYFSNPYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=C(S2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-29-6
Record name Cyclohexanemethanamine, 1-(5-chloro-2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
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([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
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([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
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([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
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([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride
Reactant of Route 6
([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride

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